molecular formula C16H22N2O2 B13951151 Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl- CAS No. 59582-64-8

Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl-

Cat. No.: B13951151
CAS No.: 59582-64-8
M. Wt: 274.36 g/mol
InChI Key: YGKXXBYOXWEJIP-UHFFFAOYSA-N
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Description

2-(Allyloxy)-5-amino-N-cyclohexylbenzamide is an organic compound that features a benzamide core substituted with an allyloxy group at the 2-position, an amino group at the 5-position, and a cyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-5-amino-N-cyclohexylbenzamide typically involves multiple steps. One common synthetic route starts with the nitration of 2-allylphenol to introduce a nitro group at the 5-position. This is followed by selective bromination at the 3-position, allylation to introduce the allyloxy group, and reduction of the nitro group to an amino group . The final step involves the amidation of the resulting 2-(allyloxy)-5-aminoaniline with cyclohexyl isocyanate to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-5-amino-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The nitro group can be reduced to an amino group, as mentioned in the synthesis.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include epoxides, diols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Allyloxy)-5-amino-N-cyclohexylbenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s amino and allyloxy groups make it a potential candidate for studying enzyme interactions and protein modifications.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-5-amino-N-cyclohexylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent modifications. The allyloxy and amino groups can participate in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Allyloxy)-5-bromoaniline: Similar structure but with a bromine atom instead of an amino group.

    2-(Allyloxy)-5-nitroaniline: Similar structure but with a nitro group instead of an amino group.

    2-(Allyloxy)-5-methylaniline: Similar structure but with a methyl group instead of an amino group.

Uniqueness

2-(Allyloxy)-5-amino-N-cyclohexylbenzamide is unique due to the presence of both an allyloxy group and an amino group on the benzamide core, along with a cyclohexyl group attached to the nitrogen atom. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

59582-64-8

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

5-amino-N-cyclohexyl-2-prop-2-enoxybenzamide

InChI

InChI=1S/C16H22N2O2/c1-2-10-20-15-9-8-12(17)11-14(15)16(19)18-13-6-4-3-5-7-13/h2,8-9,11,13H,1,3-7,10,17H2,(H,18,19)

InChI Key

YGKXXBYOXWEJIP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)N)C(=O)NC2CCCCC2

Origin of Product

United States

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